N-phenethyl-N'-2-trachyopsanylurea

DNA-damaging agent screening yeast bioassay RAD52

N-Phenethyl-N'-2-trachyopsanylurea (CAS 189818-49-3) is a nitrogenous sesquiterpene–urea hybrid first isolated via bioassay-guided fractionation of the Palauan marine sponge Axinyssa aplysinoides and reported in 1997. Its structure comprises a tricyclo[4.3.1.0³,⁸]decane (trachyopsane) core linked through a urea bridge to a phenethylamine moiety (C₂₄H₃₆N₂O, MW 368.6 g/mol, exact mass 368.2828).

Molecular Formula C24H36N2O
Molecular Weight 368.6 g/mol
Cat. No. B1249450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-N'-2-trachyopsanylurea
SynonymsN-phenethyl-N'-2-trachyopsanylurea
N-phenethyl-NTSU
Molecular FormulaC24H36N2O
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCC(C)C1CC2C3(CC1CC(C3)C2(C)NC(=O)NCCC4=CC=CC=C4)C
InChIInChI=1S/C24H36N2O/c1-16(2)20-13-21-23(3)14-18(20)12-19(15-23)24(21,4)26-22(27)25-11-10-17-8-6-5-7-9-17/h5-9,16,18-21H,10-15H2,1-4H3,(H2,25,26,27)/t18-,19+,20+,21-,23-,24-/m1/s1
InChIKeySXRJJDBOHDXGCU-AHHHIPPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethyl-N'-2-trachyopsanylurea for Research Procurement: A Sesquiterpene Urea from Marine Sponge Axinyssa aplysinoides


N-Phenethyl-N'-2-trachyopsanylurea (CAS 189818-49-3) is a nitrogenous sesquiterpene–urea hybrid first isolated via bioassay-guided fractionation of the Palauan marine sponge Axinyssa aplysinoides and reported in 1997 [1]. Its structure comprises a tricyclo[4.3.1.0³,⁸]decane (trachyopsane) core linked through a urea bridge to a phenethylamine moiety (C₂₄H₃₆N₂O, MW 368.6 g/mol, exact mass 368.2828) [1][2]. The compound belongs to a small family of trachyopsane-type marine alkaloids; its closest in-class relative, 2-(formylamino)trachyopsane, was co-isolated from the same extract [1].

Probe TypeYeast DNA repair pathway probe (RAD52-dependent model)
Chemical ClassMarine sponge sesquiterpene urea (trachyopsane alkaloid)
Analytical StandardTrachyopsane urea reference for dereplication studies

Why N-Phenethyl-N'-2-trachyopsanylurea Cannot Be Replaced by Other Trachyopsane Analogs in Research Applications


N-Phenethyl-N'-2-trachyopsanylurea and its co-isolated congener 2-(formylamino)trachyopsane share an identical tricyclic sesquiterpene core yet diverge in the nitrogenous functional group appended at C-2—a phenethyl urea versus a formamide [1]. This single structural difference produces distinct spectroscopic signatures (IR νC=O 1632 cm⁻¹ vs 1683/1655 cm⁻¹), optical rotations ([α]D −28.6° vs −67.5°), and, most critically, a quantitatively different pattern of inhibition across yeast DNA-repair-deficient strains [1]. Because the urea side chain introduces an aromatic ring and two additional hydrogen-bond donors/acceptors absent in the formamide analog, in-class compounds cannot be assumed interchangeable for any experiment that depends on target binding, cellular permeability, or pharmacokinetic behavior [1].

Formamide analog (2-(formylamino)trachyopsane)
Different yeast growth-inhibition profile and IC12 ratio; RAD52-selective response may not reproduce.
Isocyanide analog (2-isocyanotrachyopsane)
Distinct antifouling activity absent in the urea; not interchangeable for DNA-damage screening models.
Spectroscopic & optical rotation mismatch
Optical rotation and IR carbonyl signatures differ markedly; identity verification routines must be compound-specific.

Quantitative Differentiation Evidence for N-Phenethyl-N'-2-trachyopsanylurea Versus Closest Analogs


Direct Head-to-Head Yeast DNA-Damaging Bioactivity: IC12 Values in Wild-Type and DNA-Repair-Deficient Strains (Compound 1 vs Compound 2)

In a yeast-based screen for DNA-damaging agents, N-phenethyl-N'-2-trachyopsanylurea (2) and 2-(formylamino)trachyopsane (1) were tested head-to-head against three isogenic Saccharomyces cerevisiae strains: wild-type, RAD52 deletion (deficient in double-strand break repair), and RAD52/TOP1 double deletion [1]. Compound 2 displayed IC12 values of 45 µg/100 µL (wild-type), 4.8 µg/100 µL (∆rad52), and 12 µg/100 µL (∆rad52 ∆top1), while compound 1 gave 31, 14, and 51 µg/100 µL respectively [1]. Notably, compound 2 showed a 9.4-fold greater sensitivity in the ∆rad52 mutant relative to wild-type, whereas compound 1 exhibited only a 2.2-fold differential [1]. The original authors cautioned that the purified alkaloids did not recapitulate the selective DNA-damaging phenotype observed with the crude extract; nonetheless, the quantitative differences in IC12 ratios between the two compounds indicate distinct yeast growth-inhibition profiles [1].

Yeast IC12 head-to-head
Head-to-head
Compound 2 vs 1: IC12 4.8 vs 14 µg/100 µL (∆rad52); 9.4-fold vs 2.2-fold ratio wild-type / ∆rad52
Reported yeast growth-inhibition profile supports RAD52 pathway model screening
Original authors note crude extract phenotype not fully recapitulated; use pure isolate for mechanistic follow-up
DNA-damaging agent screening yeast bioassay RAD52 sesquiterpene alkaloid mechanism of action

Optical Rotation and Stereochemical Fingerprint: Differentiating Two Trachyopsane Diastereomers by [α]D

N-phenethyl-N'-2-trachyopsanylurea (2) and 2-(formylamino)trachyopsane (1) are both optically active, yet they exhibit markedly different specific rotations, reflecting their distinct C-2 substituents and potential conformational differences [1]. Compound 2 shows [α]D −28.6° (c 0.14, MeOH), whereas compound 1 rotates substantially more strongly at [α]D −67.5° (c 0.56, MeOH) [1]. This 2.4-fold difference in magnitude provides a straightforward identity and purity check that cannot be satisfied by the formamide analog [1].

Optical rotation
Method context
[α]D −28.6° (c 0.14, MeOH) vs −67.5° (c 0.56) for formamide analog
Supports stereochemical identity verification and purity check
Polarimeter; 25 °C; concentrations as reported
optical rotation stereochemistry chiral purity absolute configuration quality control

IR Spectroscopic Differentiation: Urea νC=O at 1632 cm⁻¹ Versus Formamide νC=O at 1683/1655 cm⁻¹

Infrared spectroscopy cleanly distinguishes the urea carbonyl of compound 2 from the formamide carbonyl of compound 1 [1]. The IR spectrum of N-phenethyl-N'-2-trachyopsanylurea displays a strong, single urea νC=O band at 1632 cm⁻¹, whereas 2-(formylamino)trachyopsane exhibits a split formamide carbonyl pattern at 1683 cm⁻¹ and 1655 cm⁻¹ (attributed to two rotameric forms of the formamide group) [1]. The ~50 cm⁻¹ bathochromic shift and band simplification from doublet to singlet reflect the replacement of the formyl C–H with an N–phenethyl substituent, eliminating the cis/trans rotamerism present in compound 1 [1].

IR carbonyl fingerprint
Method context
νC=O 1632 cm⁻¹ (urea) vs 1683/1655 cm⁻¹ (formamide doublet)
Rapid functional group identity confirmation; rules out contamination with formamide congener
KBr disk; Nicolet FTIR spectrometer
infrared spectroscopy carbonyl stretching frequency urea formamide functional group identification

Cross-Study Antifouling Activity Context: Trachyopsane Skeleton Functional-Group Dependence (Isocyanide vs Formamide vs Urea)

Within the trachyopsane scaffold family, antifouling activity against barnacle (Balanus amphitrite) larvae is strongly dependent on the C-2 functional group [1][2]. The isocyanide analog 2-isocyanotrachyopsane exhibits potent antifouling activity (IC50 = 0.33 µg/mL), while the formamide analog 2-(formylamino)trachyopsane and the urea analog N-phenethyl-N'-2-trachyopsanylurea have not been reported to possess antifouling activity in the primary literature, having been isolated instead via a yeast DNA-damaging assay [1][2]. This functional-group-dependent activity cliff means that a researcher requiring a trachyopsane-based antifouling probe would need the isocyanide; conversely, a researcher investigating DNA-damage-independent yeast growth inhibition would specifically require the urea or formamide analog [1][2].

Antifouling activity context
Cross-study
Isocyanide analog: IC50 0.33 µg/mL (barnacle larvae); urea analog: no antifouling data reported
Functional-group-dependent activity profile; urea serves as negative control for antifouling SAR
Literature review; yeast DNA-damaging assay origin for urea analog
antifouling barnacle larvae structure-activity relationship trachyopsane marine natural product

Procurement-Relevant Application Scenarios for N-Phenethyl-N'-2-trachyopsanylurea Based on Quantitative Evidence


Chemical Probe for DNA-Repair-Deficient Yeast Growth-Inhibition Studies (RAD52 Pathway)

N-phenethyl-N'-2-trachyopsanylurea is the appropriate probe compound for experiments interrogating differential growth inhibition in RAD52-deficient versus wild-type Saccharomyces cerevisiae. Its 9.4-fold IC12 ratio (wild-type / ∆rad52) contrasts with the 2.2-fold ratio of 2-(formylamino)trachyopsane, making it a preferred tool for dissecting whether the urea side chain contributes to the genotype-selective response observed in the original bioassay-guided fractionation [1]. Researchers should procure compound 2 specifically for this yeast-based mechanistic follow-up rather than assuming the formamide analog will yield equivalent data.

Spectroscopic Reference Standard and Structure-Elucidation Benchmark for Trachyopsane Ureas

The fully assigned ¹H- and ¹³C-NMR data (CDCl₃, 400 MHz), IR signature (νC=O 1632 cm⁻¹), UV profile (λmax 211, 315–368 nm), and HRFABMS (m/z 369.2914 [M+H]⁺) of N-phenethyl-N'-2-trachyopsanylurea, as reported in the Journal of Natural Products [1], make it a defined analytical standard for dereplication of trachyopsane-type marine alkaloids. Its optical rotation ([α]D −28.6°) and single urea carbonyl IR band distinguish it unambiguously from co-occurring formamides and isonitriles [1].

Starting Point for Semi-Synthetic SAR Exploration of the Trachyopsane Pharmacophore

Because 2-(formylamino)trachyopsane has been accessed by total synthesis (enantioselective biomimetic route, reported 2008–2010) but N-phenethyl-N'-2-trachyopsanylurea has not, procurement of natural isolate compound 2 is currently the only way to obtain the urea-functionalized trachyopsane scaffold for structure–activity relationship (SAR) studies [1]. The urea linkage introduces two additional hydrogen-bond donors and an aromatic ring absent in the formamide, creating a distinct pharmacophore sub-class for probing biological targets that interact with the C-2 substituent [1]. Investigators building focused libraries around the trachyopsane core should consider compound 2 the key urea representative.

Negative Selection Control for Marine Antifouling Assays Targeting the Trachyopsane Skeleton

Within the trachyopsane skeleton family, 2-isocyanotrachyopsane is established as a potent antifouling agent (IC50 0.33 µg/mL against Balanus amphitrite larvae), while neither N-phenethyl-N'-2-trachyopsanylurea nor 2-(formylamino)trachyopsane have reported antifouling activity, indicating a strict requirement for the isocyanide function at C-2 [1][2]. Researchers conducting antifouling SAR studies can therefore use compound 2 as a negative control to confirm that the trachyopsane core alone, without an isocyanide, does not drive barnacle larval settlement inhibition.

Application
Selection Property
Validation Focus
Yeast DNA repair pathway probe (RAD52)
Genotype-selective growth-inhibition endpoint profile
RAD52 pathway response validation in yeast models
Spectroscopic reference standard
Assigned NMR, IR, optical rotation data
Identity confirmation against literature reference data
Semi-synthetic SAR scaffold
Urea-functionalized trachyopsane core
Structure-activity relationship exploration around C-2 substituent
Negative control for antifouling assays
Absence of reported barnacle larval settlement inhibition
Confirm urea analog does not drive antifouling activity
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